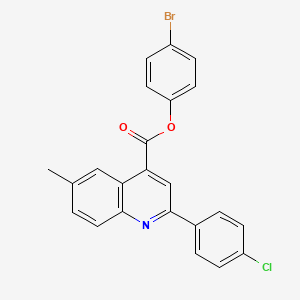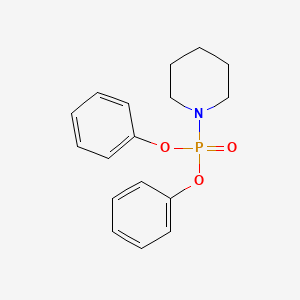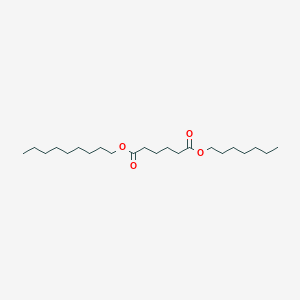
Heptyl nonyl adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl nonyl adipate, also known as diheptyl, N-nonyl adipate, is an ester of adipic acid. It is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. The molecular formula of this compound is C22H42O4, and it is known for its excellent low-temperature performance and low volatility .
Preparation Methods
Heptyl nonyl adipate can be synthesized through the esterification of adipic acid with heptyl and nonyl alcohols. The reaction typically involves heating adipic acid with the alcohols in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 150-200°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Chemical Reactions Analysis
Heptyl nonyl adipate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adipic acid and corresponding alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to adipic acid and heptyl and nonyl alcohols.
Transesterification: It can react with other alcohols to form different esters. Common reagents used in these reactions include sulfuric acid for esterification and hydrolysis, and oxidizing agents like potassium permanganate for oxidation
Scientific Research Applications
Heptyl nonyl adipate has a wide range of applications in scientific research and industry:
Mechanism of Action
The primary mechanism of action of heptyl nonyl adipate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and workability of the polymer. In topical formulations, its emollient properties help to moisturize and soften the skin by forming a barrier that reduces water loss .
Comparison with Similar Compounds
Heptyl nonyl adipate is often compared with other plasticizers, such as dioctyl adipate and diisononyl adipate. While all these compounds serve as plasticizers, this compound is unique due to its superior low-temperature performance and lower volatility. Similar compounds include:
Dioctyl adipate (DOA): Known for its good low-temperature flexibility but higher volatility compared to this compound.
Diisononyl adipate (DINA): Offers good flexibility and low volatility but may not perform as well at extremely low temperatures
This compound stands out for its balanced properties, making it a versatile and valuable compound in various applications.
Properties
CAS No. |
86248-24-0 |
|---|---|
Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
1-O-heptyl 6-O-nonyl hexanedioate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-10-12-16-20-26-22(24)18-14-13-17-21(23)25-19-15-11-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
DLZBUNUDESZERL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)
![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)


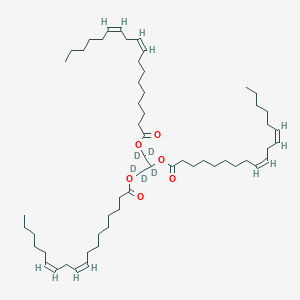
![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)
![13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12053997.png)
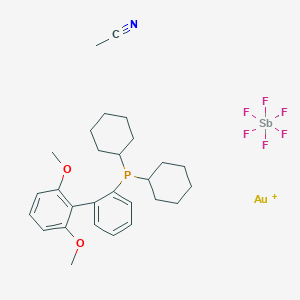
![(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)
![4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12054012.png)
